Description

Structure

3D Structure

Properties

IUPAC Name |

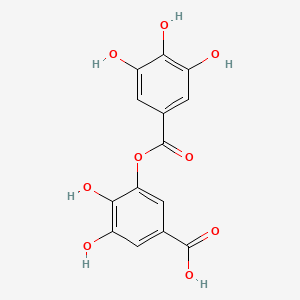

3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFEVWNJUOYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871747 | |

| Record name | Digallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-08-3 | |

| Record name | Digallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digallic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGALLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404KO0584X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Digallic Acid for Research and Development

Introduction

Digallic acid, a prominent gallotannin, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a potent antioxidant, it holds promise for various therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and purification, and quantitative data to support research and development professionals.

Natural Sources of this compound

This compound is found in a variety of plant species, often as a constituent of more complex hydrolysable tannins.[1][2] Notable natural sources include:

-

Gallnuts: These are abnormal growths on oak trees, formed in response to insect larvae, and are a traditional and rich source of tannic acid, which can be hydrolyzed to yield gallic and digallic acids.[3]

-

Oak Acorns and Bark: Various species of oak (Quercus) have been identified as sources of this compound, including Q. acutissima, Q. ilex, Q. rotundifolia, and Q. suber.[1]

-

Sumac (Rhus coriaria): The fruits of this plant are known to contain this compound.[1]

-

Other Plant Sources: this compound has also been reported in Platycarya strobilacea, Bombax ceiba, carob, and the seed coat of the red sword bean (Canavalia gladiata).[1][4]

The concentration of this compound and its parent compounds can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Data on Gallic Acid Content in Various Plant Sources

While specific quantitative data for this compound is often embedded within the broader analysis of gallotannins, the content of its constituent, gallic acid, is more frequently reported and can serve as an indicator of potential this compound presence. The following table summarizes the gallic acid content in several plant sources.

| Plant Source | Part of Plant | Gallic Acid Content | Reference |

| Phyllanthus emblica | Fruit | 1.79 - 2.18% | [5] |

| Terminalia bellerica | Fruit | 0.79 - 1.01% | [5] |

| Terminalia chebula | Fruit | 0.28 - 0.80% | [5] |

| Penthorum chinense | Whole Plant | 4.85% (in extract) | [6] |

| Benincasa hispida | Fruit | 0.272 mg/100g (dried & heated) | [7] |

| Moringa oleifera | Leaves | 52.50 ± 3.0 µg/mL (in 70% ethanolic extract) | [8] |

| Evening Primrose | - | 15 mg/g (free gallic acid in extract) | [2] |

| Bearberry-leaf | Leaves | 116–309 mg/g (liberated from tannin fraction) | [2] |

| Green Tea | Leaves | 55-155 mg/g (liberated from extract) | [2] |

Extraction and Purification Methodologies

The extraction of this compound from natural sources typically involves the initial extraction of tannins, followed by hydrolysis and purification.

I. Solvent Extraction

Solvent extraction is a fundamental technique for isolating tannins from plant materials. The choice of solvent is critical and depends on the target compounds' polarity.

-

Aqueous Extraction: Water is a common solvent for extracting tannins. A typical procedure involves boiling the plant material in water.[3][9]

-

Organic Solvent Extraction: Ethanol, methanol, and acetone, often in aqueous mixtures, are effective in extracting tannins.[6][10] For instance, 50% ethanol has been shown to be optimal for tannin extraction in some cases.[10]

II. Advanced Extraction Techniques

Modern extraction techniques can improve efficiency and yield.

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[1]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction.

III. Hydrolysis of Tannins

This compound is often obtained through the hydrolysis of more complex gallotannins, such as tannic acid.

-

Acid Hydrolysis: This involves treating the tannin extract with an acid (e.g., sulfuric acid) under controlled temperature and pressure to break the ester bonds and release gallic and digallic acids.[10][11]

-

Enzymatic Hydrolysis: The enzyme tannase can be used to specifically hydrolyze the ester linkages in gallotannins, offering a milder and more specific alternative to acid hydrolysis.[2]

IV. Purification

Following extraction and hydrolysis, a series of purification steps are necessary to isolate this compound.

-

Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. Ethyl acetate is a common solvent used to extract gallic and digallic acids from aqueous solutions.[3][9]

-

Precipitation: Caffeine can be used to precipitate tannins from a solution.[10]

-

Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Sephadex LH-20 is a common stationary phase used for the separation of phenolic compounds.[2]

-

Crystallization: The final step in obtaining pure this compound is often crystallization from a suitable solvent.[3][9]

Experimental Protocols

Protocol 1: Extraction of Gallic Acid from Water Chestnut Shells

This protocol is adapted from a patented method for gallic acid extraction.[9]

-

Preparation of Plant Material: Grind dried water chestnut shells to a fine powder.

-

Aqueous Extraction:

-

Add 15 times the amount of water to the powdered shells and boil for 1 hour.

-

Filter the mixture and collect the aqueous extract.

-

Repeat the extraction two more times with 12 and 10 times the amount of water, respectively.

-

Combine the three aqueous extracts.

-

-

Concentration and Initial Purification:

-

Concentrate the combined extract to half its original volume.

-

Allow the concentrated extract to stand and remove any precipitate that forms.

-

-

Liquid-Liquid Extraction with Ethyl Acetate:

-

Extract the supernatant multiple times with a 10-fold volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate to one-third of the volume.

-

Allow to stand and remove any precipitate.

-

-

Back Extraction with Water:

-

Extract the ethyl acetate solution with a 10-fold amount of water.

-

Combine the aqueous extracts and concentrate to half the volume.

-

-

Decolorization and Final Extraction:

-

Add 1% activated charcoal to the concentrated aqueous solution for decolorization.

-

Extract the decolorized solution with a 10-fold volume of ethyl acetate.

-

-

Crystallization:

-

Combine the final ethyl acetate extracts and concentrate to a small volume.

-

Allow the solution to crystallize to obtain crude gallic acid.

-

-

Recrystallization (Optional): For higher purity, recrystallize the crude gallic acid from water or an appropriate organic solvent.

Protocol 2: Enzymatic Liberation of Bound Gallic Acid

This protocol is based on a method for liberating gallic acid from plant extracts using tannase.[2]

-

Sample Preparation: Prepare a water solution of the plant extract containing 1-5 mg of the extract in 4 mL of water.

-

Enzymatic Reaction:

-

Add 1 mL of tannase solution (containing 50 µg of enzyme in 50 mmol/L citrate buffer, pH 5.5) to the sample solution.

-

Incubate the mixture for 15 minutes at 30°C.

-

-

Reaction Termination: Adjust the pH of the sample to 2 with 2 mol/L HCl.

-

Extraction of Liberated Gallic Acid:

-

Extract the solution five times with 6 mL of anhydrous diethyl ether.

-

Combine the diethyl ether extracts.

-

-

Sample Preparation for Analysis:

-

Evaporate the diethyl ether using a rotary evaporator.

-

Dissolve the residue in 2 mL of methanol.

-

The sample is now ready for analysis by HPLC.

-

Visualizations

General Workflow for this compound Extraction and Purification

Caption: A generalized workflow for the extraction and purification of this compound from plant sources.

Experimental Workflow for Ultrasound-Assisted Extraction (UAE) of this compound

Caption: A typical experimental workflow for the ultrasound-assisted extraction of phenolic compounds, including this compound.

Conclusion

This guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The selection of the optimal extraction and purification strategy will depend on the specific plant source, the desired purity of the final product, and the available laboratory resources. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working with this promising natural compound. Further research is warranted to explore and quantify this compound in a wider range of natural sources and to optimize extraction and purification processes for industrial-scale production.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantification of Gallic Acidin Fruits of Three Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. CN102675091A - Preparation method of gallic acid by extraction from plant through separation - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CA2215251C - Industrial preparation of high purity gallic acid - Google Patents [patents.google.com]

Biosynthesis of Digallic Acid in Plants: A Technical Guide

Executive Summary

Digallic acid, a key component of hydrolyzable tannins, possesses a range of bioactive properties, making it a molecule of significant interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the core enzymatic steps, key intermediates, and regulatory aspects. The information presented herein is a synthesis of current scientific literature, intended to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a depside formed from two molecules of gallic acid. In plants, its biosynthesis is intrinsically linked to the formation of gallotannins, a class of hydrolyzable tannins. This guide will detail the known and proposed steps in the pathway, from the primary precursor in the shikimate pathway to the final formation of the digalloyl moiety.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the central shikimate pathway and proceeds through the formation of gallic acid and its activated form, β-glucogallin.

Formation of Gallic Acid

The primary precursor for this compound is gallic acid, which is synthesized from an intermediate of the shikimate pathway, 3-dehydroshikimic acid.[1][2] This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH) .[1]

-

Precursor: 3-Dehydroshikimic Acid

-

Product: Gallic Acid

-

Enzyme: Shikimate Dehydrogenase (SDH)

Activation of Gallic Acid: Formation of β-Glucogallin

Gallic acid is then activated by glycosylation to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes uridine diphosphate glucose (UDP-glucose) as the glucose donor.[3][4] β-glucogallin is a key intermediate, serving as the primary galloyl donor in subsequent reactions.[5]

-

Substrates: Gallic Acid, UDP-Glucose

-

Product: β-Glucogallin

-

Enzyme: UDP-glucosyltransferase (UGT)

Formation of the Depside Bond: The Role of Galloyltransferases

The characteristic depside bond of this compound is formed by the action of β-glucogallin-dependent galloyltransferases . These enzymes catalyze the transfer of a galloyl group from the energy-rich β-glucogallin to an acceptor molecule. In the context of this compound formation, the acceptor could be another molecule of gallic acid or a galloyl group already attached to a glucose core.

While a specific enzyme solely dedicated to the production of free this compound has not been definitively characterized, it is understood that the formation of digalloyl moieties is a key step in the elaboration of more complex gallotannins.[5][6] For instance, enzymes from staghorn sumac (Rhus typhina) have been shown to catalyze the addition of galloyl groups to polygalloylglucoses, forming depside bonds in the process.[7][8] It is plausible that either a specific galloyltransferase exists for this purpose or that other galloyltransferases exhibit broader substrate specificity that allows for the formation of this compound.

The overall reaction can be generalized as:

-

Galloyl Donor: β-Glucogallin

-

Galloyl Acceptor: Gallic Acid or a Galloyl Ester

-

Product: Digalloyl Ester (containing a depside bond) + Glucose

-

Enzyme: β-glucogallin-dependent galloyltransferase

Quantitative Data

Quantitative data on the enzymatic reactions leading to this compound is limited, particularly for the specific depside bond formation. The available data primarily focuses on the broader context of gallotannin biosynthesis.

| Enzyme | Substrate(s) | Km (mM) | Optimal pH | Optimal Temperature (°C) | Plant Source | Reference |

| Shikimate Dehydrogenase (SDH) | 3-Dehydroshikimic Acid, NADP+ | See Note | ~9.0 | N/A | Juglans regia | [7] |

| β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase | β-glucogallin, 1,2,3,6-tetragalloylglucose | 2.3, 1.0 | 6.3 | 40 | Quercus robur | [9] |

| β-glucogallin: hexagalloylglucose 3-O-galloyltransferase | β-glucogallin, 3-O-digalloyl-1,2,4,6-tetra-O-galloylglucose | N/A | 5.6 | N/A | Rhus typhina | [8] |

Note: Kinetic parameters for SDH in the context of gallic acid synthesis are not extensively detailed in a comparable format.

Experimental Protocols

Detailed, standardized protocols for the direct assay of this compound biosynthesis are not widely published. However, based on the established methodologies for related enzymes, the following generalized protocols can be adapted.

General Protocol for β-Glucogallin-Dependent Galloyltransferase Assay

This protocol is designed to detect the transfer of a galloyl group from β-glucogallin to an acceptor molecule.

1. Enzyme Extraction:

- Homogenize fresh plant material (e.g., young leaves) in a suitable extraction buffer (e.g., phosphate buffer, pH 6.0-7.0) containing protease inhibitors and polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

- Centrifuge the homogenate to remove cell debris.

- The supernatant can be used as a crude enzyme extract or be subjected to further purification steps (e.g., ammonium sulfate precipitation, chromatography).[3]

2. Enzyme Assay Mixture:

- Prepare a reaction mixture containing:

- Enzyme extract

- β-glucogallin (galloyl donor)

- Acceptor substrate (e.g., gallic acid or a monogalloylglucose)

- Buffer at the optimal pH for the specific enzyme (typically pH 5.5-6.5).[9]

- Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) for a defined period (e.g., 30-60 minutes).[3][9]

3. Reaction Termination and Product Analysis:

- Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis of Reaction Products

- Column: C18 reverse-phase column. - Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). - Detection: UV detector at approximately 280 nm. - Quantification: Compare the peak areas of the product (this compound or digalloylglucose) with a standard curve of the authentic compound.

Signaling Pathways and Regulation

The biosynthesis of gallotannins, including this compound, is a regulated process influenced by developmental and environmental cues. The expression of the genes encoding the biosynthetic enzymes is a key control point.

While the specific signaling pathways controlling this compound formation are not fully elucidated, it is known that the expression of UDP-glycosyltransferases (UGTs) involved in secondary metabolism can be regulated by various transcription factors.[10] These transcription factors are often responsive to stimuli such as pathogen attack, UV radiation, and herbivory, suggesting that the production of these defensive compounds is tightly controlled. Further research is needed to identify the specific transcription factors and signaling cascades that regulate the expression of the galloyltransferases responsible for depside bond formation.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Galloyltransferase Assay

Caption: Experimental workflow for galloyltransferase activity assay.

Conclusion

The biosynthesis of this compound is a specialized branch of the gallotannin pathway, characterized by the enzymatic formation of a depside bond. While the general steps are understood, further research is required to isolate and characterize the specific galloyltransferases responsible for this compound synthesis and to elucidate the precise regulatory mechanisms governing this pathway. The information and protocols provided in this guide offer a solid foundation for researchers to advance our understanding of this important secondary metabolic pathway and to explore its potential for biotechnological applications.

References

- 1. High-throughput mass-spectrometry monitoring for multisubstrate enzymes: determining the kinetic parameters and catalytic activities of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gallotannin biosynthesis: beta-glucogallin: hexagalloyl 3-O-galloyltransferase from Rhus typhina leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

synonyms for digallic acid in scientific literature

An In-depth Technical Guide to Digallic Acid: Nomenclature, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyphenolic compound that belongs to the class of hydrolysable tannins. It is a depside, meaning it is an ester formed from two or more carboxylic acid molecules, which in this case are gallic acid. Found in various plants, such as Pistacia lentiscus, it is also a key component of tannic acid.[1] this compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, pro-apoptotic, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the synonyms for this compound used in scientific literature, its physicochemical properties, and detailed insights into its biochemical mechanisms of action.

Nomenclature and Synonyms

Consistent identification of chemical compounds is critical in scientific research. This compound is referred to by a variety of names and identifiers in literature and chemical databases. The following table summarizes its key synonyms and identifiers for unambiguous reference.

| Identifier Type | Identifier Name/Value |

| Preferred IUPAC Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid[3] |

| Common Synonyms | m-Digallic acid, Gallic acid 3-monogallate, m-Galloylgallic acid[4] |

| CAS Registry Number | 536-08-3[3] |

| Other Names | Gallic acid 5,6-dihydroxy-3-carboxyphenyl ester[5] |

| 3,4-Dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | |

| Digallate[3] | |

| Digalloyl ester[3] | |

| Commercial Identifiers | NSC 59263, NSC-59263[2] |

| Database IDs | PubChem CID: 341, ChEBI: 30814, ChemSpider: 334[3] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its biological activity and are crucial for applications in drug development and experimental biology. Key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₉[2] |

| Molecular Weight | 322.22 g/mol [2][4] |

| Melting Point | ~267-269 °C |

| Solubility | Soluble in DMSO and Methanol.[2] Water solubility: 0.5 g/L at 25 °C. |

| pKa | 4.11 ± 0.10 (Predicted) |

| InChI Key | COVFEVWNJUOYRL-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O[4] |

Relationship to Gallic Acid and Gallotannins

This compound is structurally and biosynthetically related to gallic acid and larger gallotannins. It is a dimer of gallic acid units linked by an ester (depside) bond. Gallotannins are more complex polymers composed of multiple gallic acid and this compound units esterified to a central polyol core, typically glucose.[1] The enzyme tannase can be used to produce this compound from gallotannins or to hydrolyze this compound into two molecules of gallic acid.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential inhibition of reverse transcriptase and various DNA polymerases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Digallic Acid: A Comprehensive Technical Guide for Researchers

Foreword

Digallic acid, a prominent polyphenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This document provides an in-depth technical overview of this compound, with a focus on its physicochemical properties, and established experimental protocols for evaluating its biological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted molecule.

Physicochemical Properties of this compound

This compound is a depside formed from two gallic acid units. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 536-08-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₁₀O₉ | [1][2][3][4][5] |

| Molecular Weight | 322.22 g/mol | [1][3][4][6][8] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-viral, and ion channel modulatory effects. The following table summarizes key quantitative data related to these activities.

| Biological Activity | Assay/Model | Key Parameter | Value | Reference(s) |

| Anti-HIV Activity | HIV-1 Reverse Transcriptase Inhibition | Ki | 0.58 µM | [5] |

| Ion Channel Modulation | Inhibition of TMEM16A | IC₅₀ (Tannic Acid) | ~6 µM | [2][3] |

| Antiproliferative Activity | Human Lymphoblastoid TK6 cells | IC₅₀ | 8.5 µg/ml | [1] |

Experimental Protocols

This section details the methodologies for assessing the key biological activities of this compound.

Antioxidant Activity Assessment

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) and confirm its absorbance at 517 nm.

-

Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of dilutions.

-

Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a microplate. Add an equal volume of the DPPH working solution and mix thoroughly. Include a blank containing only the solvent and DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.[9][10]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at low pH. The change in absorbance is measured at 593 nm.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of ferric chloride (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of the this compound sample and a standard (e.g., ferrous sulfate or ascorbic acid).

-

Reaction: Add a small volume of the sample or standard to a tube or well, followed by the addition of the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

-

Measurement: Measure the absorbance of the solution at 593 nm.

-

Calculation: A standard curve is generated using the absorbance values of the ferrous iron standards. The antioxidant capacity of the sample is then expressed as ferrous iron equivalents.[7][11][12][13][14]

Anti-HIV Activity: Reverse Transcriptase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The activity of HIV-1 RT is measured by its ability to synthesize DNA from an RNA template. The inhibition of this process by a test compound is quantified, often using a colorimetric or radiometric method. Commercially available kits are widely used for this assay.

Protocol (based on a colorimetric ELISA kit):

-

Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides as per the kit instructions.

-

Enzyme and Inhibitor Preparation: Dilute the recombinant HIV-1 RT to the desired concentration. Prepare a series of dilutions of this compound.

-

Reaction: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, HIV-1 RT, and the test compound (this compound) or a known inhibitor as a positive control.

-

Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

-

Detection: The newly synthesized DNA, which is labeled with a specific tag (e.g., digoxigenin), is captured on a streptavidin-coated plate (via a biotin-labeled primer). An antibody against the tag, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

-

Measurement: After adding a suitable substrate, the resulting color change is measured using a microplate reader. The degree of inhibition is determined by comparing the signal from the wells containing the inhibitor to the control wells without the inhibitor.[15][16]

Ion Channel Modulation: TMEM16A Calcium-Activated Chloride Channel (CaCC) Inhibition Assay

The effect of this compound on the activity of TMEM16A, a calcium-activated chloride channel, can be assessed using electrophysiological techniques.

Principle: The flow of chloride ions through the TMEM16A channel generates an electrical current. The inhibition of this current by a test compound is measured using techniques such as patch-clamp or short-circuit current measurements.

Protocol (Whole-Cell Patch Clamp):

-

Cell Culture: Use a cell line that stably expresses TMEM16A (e.g., FRT or HEK293 cells).

-

Electrophysiological Recording:

-

Pipette Solution: The internal pipette solution should contain a defined concentration of CsCl, EGTA, MgCl₂, Tris-ATP, and HEPES, with a specific free calcium concentration to activate the channels.

-

Bath Solution: The external bath solution typically contains N-methyl-D-glucamine-Cl, CaCl₂, MgCl₂, glucose, and HEPES.

-

Recording: Establish a whole-cell patch-clamp configuration. Activate the TMEM16A channels by including a calcium agonist like ATP or ionomycin in the bath solution, or by having a fixed concentration of free calcium in the pipette solution.

-

-

Inhibitor Application: Apply different concentrations of this compound to the bath solution and record the resulting changes in the chloride current.

-

Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor. A dose-response curve can be generated to determine the IC₅₀ value.[4][17]

Apoptosis Induction Assessment

The pro-apoptotic effect of this compound can be investigated by examining key markers of apoptosis.

Principle: Apoptosis is a programmed cell death process characterized by specific morphological and biochemical events, including DNA fragmentation, activation of caspases, and cleavage of specific cellular proteins.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 human lymphoblastoid cells) and treat the cells with various concentrations of this compound for different time points.

-

DNA Fragmentation Analysis (DNA Ladder Assay):

-

Extract genomic DNA from both treated and untreated cells.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

-

-

PARP Cleavage Analysis (Western Blot):

-

Lyse the treated and untreated cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for PARP, followed by a secondary antibody conjugated to an enzyme.

-

Visualize the protein bands. Cleavage of the 116 kDa PARP protein into an 89 kDa fragment is a hallmark of caspase-mediated apoptosis.

-

-

Caspase Activity Assay:

-

Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, caspase-8).

-

The assay is based on the cleavage of a specific substrate by the active caspase, which releases a chromophore or a fluorophore.

-

Measure the signal using a microplate reader. An increase in signal intensity in treated cells compared to untreated cells indicates caspase activation.[1]

-

Signaling Pathways

This compound has been shown to induce apoptosis through the activation of the extrinsic cell death pathway. The proposed signaling cascade is illustrated below.

References

- 1. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+-Dependent caspase activation by gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. journal.unisza.edu.my [journal.unisza.edu.my]

- 8. mdpi.com [mdpi.com]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Ellagic acid & gallic acid from Lagerstroemia speciosa L. inhibit HIV-1 infection through inhibition of HIV-1 protease & reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Digallic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digallic acid, a depside of two gallic acid units, is a polyphenol found in various plants and is a component of larger tannins. Its antioxidant, anti-inflammatory, and potential therapeutic properties make it a compound of significant interest in phytochemical research and drug development. A thorough understanding of its solubility in different solvents is fundamental for its extraction, purification, formulation, and in vitro biological testing. This technical guide provides a summary of the currently available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility of this compound

Quantitative solubility data for this compound in a range of solvents is not extensively available in publicly accessible literature. However, qualitative assessments consistently indicate its solubility in specific polar organic solvents.

Data Presentation

The following table summarizes the known qualitative solubility of this compound. It is important to note the absence of specific concentrations and temperature conditions in the available literature. Researchers are encouraged to determine quantitative solubility for their specific applications.

| Solvent | Common Abbreviation | Solubility |

| Dimethyl Sulfoxide | DMSO | Soluble[1][2][3][4] |

| Methanol | MeOH | Soluble[1][2] |

Note: The term "soluble" is a qualitative descriptor. For precise applications, quantitative determination of solubility (e.g., in mg/mL or mol/L) at a specific temperature is crucial.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility. The subsequent concentration analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Autosampler vials

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Add an excess amount of solid this compound to a volumetric flask. The presence of undissolved solid at the end of the experiment is necessary to ensure that the solution is saturated.

-

Add a known volume of the solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into an autosampler vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

3. Concentration Analysis by HPLC:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. A common approach is reverse-phase chromatography with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated this compound solution into the HPLC system and determine its peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is sparse, this guide provides the available qualitative information and a detailed, standardized protocol for its experimental determination. The shake-flask method coupled with HPLC analysis is a robust approach for generating the reliable solubility data necessary for advancing research and development involving this promising natural compound. The provided workflow diagram serves as a clear visual aid for implementing this protocol in a laboratory setting.

References

The Intricate Relationship Between Tannic Acid and Digallic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid, a prominent member of the hydrolyzable tannin family, is a complex polyphenol that plays a significant role in various biological and chemical processes. Its structure, primarily a mixture of polygalloyl esters of glucose or quinic acid, is fundamentally linked to that of digallic acid. This compound, an ester formed from two molecules of gallic acid, represents a core structural subunit of tannic acid.[1][2] This in-depth technical guide elucidates the multifaceted relationship between these two compounds, providing a comprehensive overview of their chemical properties, analytical methodologies, and biological significance for professionals in research and drug development.

Core Chemical Relationship

Tannic acid is not a single, defined molecule but rather a complex mixture of polygalloyl glucoses or quinic acid esters. The chemical formula for commercial tannic acid is often given as C₇₆H₅₂O₄₆, corresponding to decagalloyl glucose. The fundamental connection to this compound lies in the structure of tannic acid, where multiple galloyl (and by extension, digalloyl) units are esterified to a central glucose or quinic acid core.[3] this compound itself is formed through an ester linkage between two gallic acid molecules.

The hydrolysis of tannic acid serves as a primary method for obtaining its constituent components. This process, achievable through acidic, alkaline, or enzymatic means, breaks the ester bonds, yielding gallic acid and glucose.[4] Consequently, this compound can be considered both a building block in the biosynthesis of tannic acid and a product of its partial hydrolysis.

Below is a diagram illustrating the structural hierarchy from gallic acid to a representative tannic acid molecule, highlighting the position of the this compound moiety.

Caption: Hierarchical relationship of Gallic, Digallic, and Tannic Acid.

Physicochemical Properties

A comparative analysis of the physicochemical properties of tannic acid and this compound is crucial for their application in research and development. The following table summarizes key quantitative data for these compounds.

| Property | Tannic Acid | This compound |

| Molecular Formula | C₇₆H₅₂O₄₆ (representative) | C₁₄H₁₀O₉[5] |

| Molecular Weight | ~1701.2 g/mol | 322.22 g/mol [5] |

| Appearance | Yellowish to light brown amorphous powder or scales[6] | Polyphenolic compound[2][7] |

| Solubility | Soluble in water, alcohol, and acetone. Insoluble in benzene, chloroform, and ether.[6] | Soluble in DMSO and Methanol.[7] |

| pKa | ~6[8] | Not readily available |

| Melting Point | Decomposes at ~218 °C[6] | Not readily available |

Experimental Protocols

Hydrolysis of Tannic Acid to Gallic Acid

The cleavage of the ester bonds in tannic acid to yield gallic acid is a fundamental procedure in studying its structure and deriving its components. Both chemical and enzymatic methods are commonly employed.

a) Acid-Catalyzed Hydrolysis

This protocol outlines a method for the hydrolysis of tannic acid using hydrochloric acid.[1]

Materials:

-

Tannic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

Stainless steel reactor or three-necked flask with magnetic stirring

-

Water bath

-

HPLC system for analysis

Procedure:

-

Weigh a specific amount of industrial tannic acid and add it to the reactor.

-

Add a defined volume of deionized water to the reactor.

-

Heat the reactor in a water bath with stirring until the tannic acid is fully dissolved.

-

Add a specific concentration of hydrochloric acid to the solution.

-

Maintain the reaction at a controlled temperature (e.g., 80-100°C) for a set duration (e.g., 2-6 hours).[9]

-

After the reaction, cool the reactor.

-

Collect a sample and dilute it with deionized water in a volumetric flask.

-

Filter the solution through a 0.45 µm membrane filter before HPLC analysis.

b) Enzymatic Hydrolysis using Tannase

This method provides a milder and more specific approach to tannic acid hydrolysis.[10]

Materials:

-

Tannic acid

-

Tannase enzyme (e.g., from Aspergillus awamori)

-

Buffer solution (e.g., citrate buffer, pH 5.0)

-

Incubator or water bath

-

HPLC system for analysis

Procedure:

-

Prepare a stock solution of tannic acid in the appropriate buffer.

-

Add a defined amount of tannase enzyme solution to the tannic acid solution.

-

Incubate the mixture at an optimal temperature (e.g., 37-50°C) for a specific time (e.g., 30 minutes to 2 hours).[10][11]

-

Stop the reaction, for example, by heat inactivation of the enzyme.

-

Prepare the sample for HPLC analysis by filtration.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. caymanchem.com [caymanchem.com]

- 8. admaconcology.com [admaconcology.com]

- 9. A novel green process for tannic acid hydrolysis using an internally sulfonated hollow polystyrene sphere as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. fao.org [fao.org]

physical and chemical characteristics of digallic acid

An In-depth Technical Guide on the Physical and Chemical Characteristics of Digallic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a polyphenolic compound, is a depside formed from two gallic acid units. It is found in various plants, including Pistacia lentiscus, and is a component of tannic acid.[1] As a member of the gallotannin family, this compound exhibits notable biological activities, including antioxidant and enzyme-inhibiting properties.[2][] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visualizations of relevant experimental workflows and biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | [1][4] |

| Synonyms | m-Digallic acid, Gallic acid 3-monogallate, m-Galloylgallic acid | [4][5] |

| Molecular Formula | C₁₄H₁₀O₉ | [1][4] |

| Molecular Weight | 322.22 g/mol | [4][6] |

| Melting Point | 267-269 °C[7]; Decomposes at 280 °C[5] | [5][7][8] |

| Boiling Point | 727.80 °C (estimated) | [8] |

| Water Solubility | 0.5 g/L at 25 °C[7]; Soluble in 1900 parts water at 25 °C[5] | [5][7] |

| Solubility in Organic Solvents | Soluble in DMSO, methanol[7], ethanol, acetone; Sparingly soluble in ether, glacial acetic acid[5] | [5][7] |

| pKa | 4.11 ± 0.10 (Predicted) | [7] |

| logP (o/w) | 1.352[6]; 1.970 (estimated)[8] | [6][8] |

| Appearance | Solid[7]; Hydrated needles from alcohol + water[5] | [5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data. Due to the structural similarity, data for gallic acid is also included for comparative purposes.

| Spectroscopic Technique | Characteristic Peaks/Features for this compound and its Precursor, Gallic Acid |

| ¹H NMR | For gallic acid, a singlet proton signal is observed around δ 7.14 ppm in D₂O, representing the two equivalent aromatic protons.[9] |

| ¹³C NMR | For gallic acid, characteristic chemical shifts are observed at approximately δ = 110.55, 122.27, 139.82, 147.25, and 169.3 ppm.[9] |

| FT-IR | The infrared spectrum of gallic acid shows a stretch vibration for O-H groups. A C=C stretching vibration for the alkene group in the aromatic ring is observed around 1636 cm⁻¹. |

| UV-Vis | In an aqueous solution, gallic acid exhibits absorbance maxima at approximately 215 nm and 265 nm. The maximum absorbance can vary depending on the pH.[10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols serve as a starting point for laboratory work.

Synthesis of this compound (Biological Method)

A biological synthesis of m-digallic acid can be achieved using the enzyme tannase, which hydrolyzes gallotannins.[1]

Objective: To synthesize this compound from tannic acid using tannase.

Materials:

-

Tannic acid

-

Tannase (e.g., from Aspergillus oryzae)

-

Citrate-phosphate buffer (pH 5.0)

-

Ethyl acetate

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

Hexane and Ethyl acetate for column chromatography

Procedure:

-

Dissolve a known quantity of tannic acid in the citrate-phosphate buffer.

-

Add tannase to the solution and incubate at a suitable temperature (e.g., 40°C) with gentle stirring for a specified period (e.g., 24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, terminate it by heating the mixture to denature the enzyme.

-

Extract the aqueous phase with ethyl acetate multiple times.

-

Combine the organic phases and wash with a 5% sodium bicarbonate solution to remove any unreacted gallic acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate solvent system to obtain pure this compound.[11]

RP-HPLC Method for the Analysis of this compound

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 column (e.g., 150 x 4.6 mm, 3.5 µm)[12]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile (ACN)[12]

-

This compound standard

-

Methanol (for sample and standard preparation)

-

0.45 µm syringe filters

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[12] The gradient can be optimized as needed.

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 275 nm[12]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 50 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with the biological activity of this compound.

Caption: A general experimental workflow for the synthesis and analysis of this compound.

Caption: Antioxidant mechanism of this compound, involving ROS scavenging and enzyme upregulation.

Biological Activities and Signaling Pathways

This compound, like many polyphenolic compounds, demonstrates a range of biological activities. Its antioxidant properties are significant, contributing to cytoprotective effects.[2] This is achieved through the direct scavenging of reactive oxygen species (ROS) and potentially by upregulating endogenous antioxidant enzymes. This compound has also been shown to inhibit certain enzymes, such as reverse transcriptases.[2] Its precursor, gallic acid, is known to be involved in various signaling pathways that regulate inflammation, apoptosis, and cellular metabolism.[13] For instance, gallic acid can influence the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[14] The antioxidant and enzyme-inhibiting activities of this compound make it a compound of interest for further investigation in drug development and nutritional science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 4. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. neist.res.in [neist.res.in]

- 7. This compound CAS#: 536-08-3 [m.chemicalbook.com]

- 8. This compound, 536-08-3 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jpsbr.org [jpsbr.org]

- 14. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Digallic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digallic acid, a key polyphenolic compound, is a dehydrodimer of gallic acid. It is found in a variety of plants, including Pistacia lentiscus, and is a fundamental component of tannic acid.[1] This compound exists as two primary isomers: meta-digallic acid and para-digallic acid. These isomers are depsides, formed by an ester linkage between two gallic acid molecules. The distinction between the meta- and para- forms lies in the position of this ester bond on one of the galloyl moieties. While often found and utilized as a mixture[2][3], understanding the distinct properties and biological activities of the individual isomers is crucial for targeted research and development in pharmaceuticals, nutraceuticals, and other scientific fields. This guide provides a comprehensive overview of the isomers of this compound, focusing on their physicochemical properties, analytical separation, synthesis, and biological significance.

Physicochemical Properties

While detailed, directly comparative studies on the physicochemical properties of the individual pure isomers are not extensively available in public literature, some general properties of this compound (as a mixture of isomers) have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₉ | [2] |

| Molecular Weight | 322.22 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| IUPAC Name (meta-isomer) | 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | [4] |

Spectroscopic Characterization

Detailed and distinct spectroscopic data for the individual meta- and para- isomers of this compound are not well-documented in publicly accessible literature. However, analysis of the parent compound, gallic acid, and mixtures of this compound isomers provides insight into their structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers. While specific peak assignments for each pure isomer are not available, the spectra of gallic acid can be used as a reference for identifying the galloyl moieties within the this compound structure.

Expected 1H NMR Spectral Features: The 1H NMR spectrum of a this compound isomer would be expected to show distinct signals for the aromatic protons on both galloyl rings. The chemical shifts and coupling patterns of these protons would differ between the meta- and para- isomers due to the different electronic environments created by the position of the depside bond.

Expected 13C NMR Spectral Features: The 13C NMR spectrum would provide information on all fourteen carbon atoms in the this compound molecule. The chemical shifts of the carbonyl carbon of the ester linkage and the aromatic carbons would be key indicators for differentiating between the meta- and para- isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in this compound isomers. The spectrum of a mixture of isomers would typically show:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.

-

C=O stretching: A sharp peak around 1700 cm⁻¹ corresponding to the carbonyl group of the ester linkage and the carboxylic acid.

-

C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and phenolic ether linkages.

Experimental Protocols

Synthesis of this compound Isomers

General Protocol for Hydrolysis of Tannic Acid:

-

Dissolution: Dissolve tannic acid in an appropriate solvent, such as water or an alcohol-water mixture.

-

Hydrolysis: Add a catalyst, such as a dilute acid (e.g., sulfuric acid or hydrochloric acid) or an enzyme like tannase.

-

Heating: Heat the mixture under reflux for a specified period to facilitate the hydrolysis of the gallotannins.

-

Extraction: After cooling, extract the this compound from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The extracted mixture of isomers can then be subjected to chromatographic techniques for separation and purification.

Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and analysis of this compound isomers.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is adjusted to achieve optimal separation of the meta- and para- isomers.

-

Detection: A UV detector, often set at a wavelength around 280 nm, is used for the detection of the isomers.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Temperature: The column temperature can be controlled to improve separation efficiency.

Biological Activity

The biological activities of the individual meta- and para- isomers of this compound have not been extensively differentiated in the available literature. However, research on mixtures of this compound and its parent compound, gallic acid, has revealed a range of significant biological effects.

Antioxidant Activity

This compound, as a polyphenolic compound, is known to possess antioxidant properties. The presence of multiple hydroxyl groups allows it to act as a free radical scavenger. Comparative studies on the antioxidant capacity of the individual isomers would be valuable to determine if the position of the depside bond influences this activity.

Enzyme Inhibition

This compound has been shown to be an inhibitor of various enzymes. For instance, it is a potent inhibitor of reverse transcriptases from murine leukemia virus (MLV) and human immunodeficiency virus (HIV). The mode of inhibition is partially competitive with respect to the template-primer.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the key concepts and a general workflow for the study of this compound isomers.

Caption: Logical relationship of this compound isomers.

Caption: General experimental workflow for studying this compound isomers.

Conclusion

The isomers of this compound, meta- and para-digallic acid, represent an important area of study within the broader field of polyphenolic research. While much of the existing literature focuses on the properties of their mixture or the parent compound, gallic acid, there is a clear need for more detailed, comparative studies on the individual isomers. Such research would provide a more nuanced understanding of their respective physicochemical properties and biological activities, paving the way for more targeted applications in drug development and other scientific disciplines. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of these promising compounds. Further investigation into the specific signaling pathways affected by each isomer will be critical in elucidating their full therapeutic potential.

References

- 1. Retrobiosynthetic NMR studies with 13C-labeled glucose. Formation of gallic acid in plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential inhibition of reverse transcriptase and various DNA polymerases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

A Technical Guide to the Discovery and Isolation of Digallic Acid: A Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and the historical evolution of methods for isolating digallic acid. It is intended to serve as a comprehensive resource, offering a timeline of key scientific contributions, detailed experimental protocols from foundational research, and a summary of quantitative data as it was understood in different eras.

Introduction: The Emergence of this compound in the Study of Tannins

This compound, a polyphenolic compound, is a fundamental structural component of hydrolyzable tannins, particularly tannic acid.[1][2] Its history is intrinsically linked to the study of these complex natural substances, which have been used for centuries in processes like leather tanning. The journey to isolating and understanding this compound was a gradual process, built upon the foundational work of early chemists who sought to unravel the composition of gallnuts and other plant-based sources of tannins.

The initial focus of 18th and 19th-century chemists was on gallic acid, a related but simpler compound. In 1786, Carl Wilhelm Scheele first studied gallic acid.[3] It was later, through the work of chemists like Henri Braconnot in 1818 and Théophile-Jules Pelouze, that methods for purifying gallic acid from galls were refined.[3] The understanding that tannic acid was a more complex molecule that yielded gallic acid upon hydrolysis paved the way for the discovery of intermediate structures like this compound.

The German chemist Hugo Schiff, in the 1870s, was instrumental in proposing that tannic acid was an ester of gallic acid. His work laid the theoretical groundwork for the existence of this compound as a depside, a molecule formed from the esterification of two or more monocyclic aromatic hydroxycarboxylic acids.

The Discovery and Early Isolation of this compound

The late 19th and early 20th centuries marked a pivotal period in the history of this compound isolation. While a definitive "discovery" by a single individual is difficult to pinpoint, the work of several chemists collectively led to its characterization. The prevailing theory was that tannic acid from sources like oak galls was a glucoside of this compound.

One of the key figures in the early 20th-century research on tannins and this compound was Maximilian Nierenstein. His work, including a 1932 publication on the biological synthesis of m-digallic acid, solidified the understanding of this compound as a distinct chemical entity.

Historical Experimental Protocols for the Isolation of this compound

The early methods for isolating this compound were often laborious and relied on the principles of fractional crystallization, solvent extraction, and precipitation. Below are representative protocols based on the techniques available to chemists in the late 19th and early 20th centuries.

Protocol 3.1: Isolation of this compound from Tannic Acid by Partial Hydrolysis (Early 20th Century Method)

This protocol is a conceptual reconstruction based on the chemical principles and techniques of the era.

Objective: To isolate this compound by the controlled hydrolysis of tannic acid.

Materials:

-

Tannic acid (from oak galls)

-

Sulfuric acid (dilute)

-

Water

-

Ethanol

-

Diethyl ether

-

Animal charcoal (for decolorization)

-

Filter paper and funnels

-

Crystallization dishes

-

Heating apparatus (water bath)

Methodology:

-

Partial Hydrolysis: A solution of tannic acid in water was treated with a small amount of dilute sulfuric acid. The mixture was gently heated on a water bath for a specific duration. The key was to control the hydrolysis to favor the formation of this compound over the complete breakdown to gallic acid.

-

Neutralization and Concentration: After the partial hydrolysis, the excess sulfuric acid was neutralized with a suitable base (e.g., calcium carbonate). The resulting precipitate of calcium sulfate was removed by filtration. The filtrate was then concentrated by evaporation.

-

Solvent Extraction: The concentrated aqueous solution was then subjected to extraction with diethyl ether. This compound, being less polar than gallic acid and glucose, would preferentially partition into the ether layer.

-

Purification and Crystallization: The ether extract was washed with a small amount of water to remove any remaining gallic acid. The ether was then evaporated to yield a crude solid. This solid was dissolved in hot ethanol, and animal charcoal was added to decolorize the solution. The solution was filtered while hot, and the filtrate was allowed to cool slowly to induce crystallization. The resulting crystals of this compound were collected by filtration.

Protocol 3.2: Nierenstein's Biological Synthesis and Isolation of m-Digallic Acid (Based on his 1932 work)

Objective: To synthesize and isolate m-digallic acid from gallic acid using the enzyme tannase.

Materials:

-

Gallic acid

-

Culture of Aspergillus niger (a source of the enzyme tannase)

-

Nutrient medium for the fungus

-

Diethyl ether

-

Water

-

Apparatus for sterile culture and extraction

Methodology:

-

Enzymatic Synthesis: A sterile nutrient medium containing a solution of gallic acid was inoculated with Aspergillus niger. The culture was incubated under controlled conditions to allow the tannase produced by the fungus to catalyze the synthesis of m-digallic acid from gallic acid.

-

Extraction: After the incubation period, the culture medium was extracted with diethyl ether to separate the organic acids from the aqueous medium.

-

Crystallization and Purification: The ether extract was evaporated, and the resulting residue was crystallized from a large volume of water. This fractional crystallization allowed for the separation of the less soluble this compound from the more soluble unreacted gallic acid.

Quantitative Data from Historical and Modern Sources

The precise quantitative data for this compound has been refined over time with the advent of more sophisticated analytical techniques. The following table summarizes key properties, providing a comparison between historical context and modern, more precise measurements.

| Property | Historical Reported Value (Early 20th Century Estimate) | Modern Accepted Value | Citation |

| Molecular Formula | C14H10O9 | C14H10O9 | [4] |

| Molecular Weight | Approximately 322 g/mol | 322.22 g/mol | [4] |

| Solubility | Sparingly soluble in cold water, soluble in ethanol and ether | Soluble in methanol and ethanol; partially soluble in hot water. | [5] |

| Hydrolysis Products | Gallic acid | Gallic acid | [5] |

| Oxidation Products | Ellagic acid, Luteic acid | Ellagic acid | [5] |

Evolution of Isolation and Purification Techniques

The journey from early fractional crystallization methods to modern chromatographic techniques illustrates the significant advancements in chemical separation science.

Caption: Evolution of this compound Isolation Techniques.

Logical Workflow for this compound Isolation

The general workflow for isolating this compound from a natural source, such as tannic acid, involves several key steps, from the initial hydrolysis to the final purification and characterization.

Caption: General Workflow for this compound Isolation.

Conclusion

The history of this compound isolation is a testament to the evolution of chemical sciences. From the early, painstaking methods of the 19th and early 20th centuries to the sophisticated chromatographic and spectroscopic techniques of today, the journey to understand and purify this important natural product has been one of continuous innovation. For researchers and drug development professionals, this historical perspective not only provides a deeper appreciation for the scientific process but also offers insights into the fundamental chemistry of tannins and their derivatives, which continue to be a rich source of bioactive compounds.

References

digallic acid as a polyphenolic compound

An In-depth Technical Guide to Digallic Acid: A Core Polyphenolic Compound for Research and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract